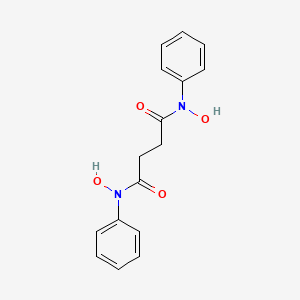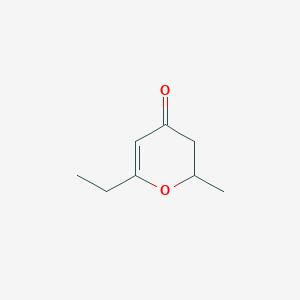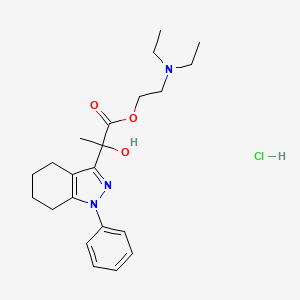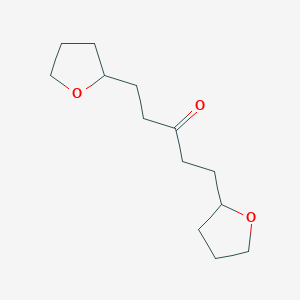
1,5-Bis(oxolan-2-yl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(oxolan-2-yl)pentan-3-one is an organic compound characterized by the presence of two oxolane (tetrahydrofuran) rings attached to a pentan-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-one typically involves the reaction of a suitable precursor with oxolane derivatives under controlled conditions. One common method involves the use of a pentan-3-one derivative as the starting material, which undergoes a nucleophilic substitution reaction with oxolane derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(oxolan-2-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(oxolan-2-yl)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence its biological and chemical properties. The oxolane rings and ketone group play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A similar compound with benzimidazole rings instead of oxolane rings.
1,5-Bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one: Another derivative with chloro-substituted benzimidazole rings.
Uniqueness
1,5-Bis(oxolan-2-yl)pentan-3-one is unique due to the presence of oxolane rings, which impart distinct chemical and physical properties compared to its benzimidazole counterparts
Propiedades
Número CAS |
21133-22-2 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1,5-bis(oxolan-2-yl)pentan-3-one |
InChI |
InChI=1S/C13H22O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h12-13H,1-10H2 |
Clave InChI |
HJVYYGDXIUORHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCC(=O)CCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


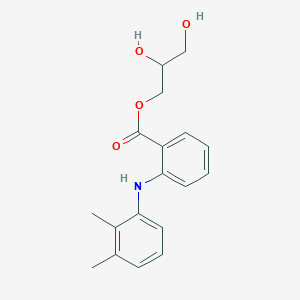
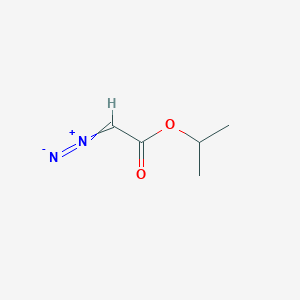
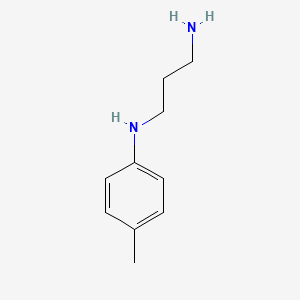
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
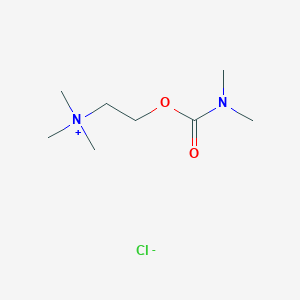
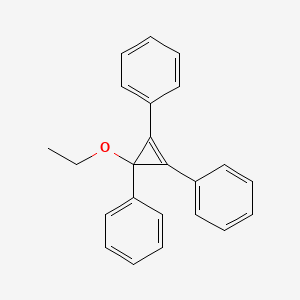

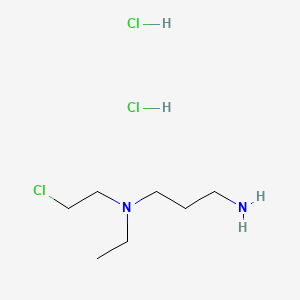
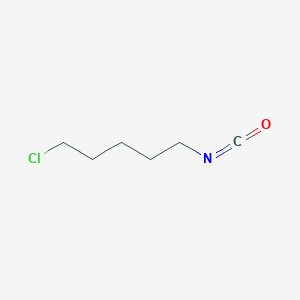
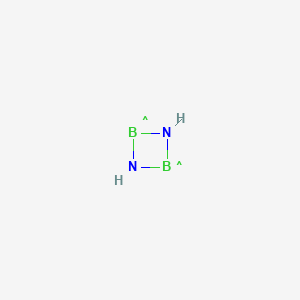
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
